(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Description
(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a piperidine-derived compound functionalized with a 4-chlorobenzyl group and a methylamine substituent at the 4-position of the piperidine ring. Its hydrochloride salt form enhances stability and solubility for pharmaceutical applications. Key properties include:
- Molecular formula: C₁₂H₁₈Cl₂N₂ ().
- Molecular weight: 261.19 g/mol.
- CAS Registry Number: 1158497-67-6 ().
- Synonyms: 1-(4-Chlorobenzyl)-4-piperidinamine hydrochloride, 1-[(4-chlorophenyl)methyl]piperidin-4-amine hydrochloride.
This compound is primarily utilized as a pharmaceutical intermediate, with high purity (≥99%) and stability under room-temperature storage conditions ().
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15-16H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHRWKUAJURFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1050484-76-8 | |
| Details | Compound: 4-Piperidinemethanamine, N-[(4-chlorophenyl)methyl]-, hydrochloride (1:2) | |
| Record name | 4-Piperidinemethanamine, N-[(4-chlorophenyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050484-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-80-7 | |
| Record name | 4-Piperidinemethanamine, N-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and piperidine.
Nucleophilic Substitution: 4-Chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form (4-Chloro-benzyl)-piperidine.
Reductive Amination: The intermediate (4-Chloro-benzyl)-piperidine is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the methylamine group, forming (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized derivatives with different substituents at the benzyl position.
Scientific Research Applications
Medicinal Chemistry
(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs targeting central nervous system disorders, including:
- Antidepressants
- Anxiolytics
- Antipsychotics
The compound's ability to interact with neurotransmitter receptors suggests potential pharmacological effects that warrant further investigation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as:
- Nucleophilic Substitution : Reacting with different nucleophiles to create functionalized derivatives.
- Reductive Amination : Modifying the amine group to generate more complex molecules.
These reactions are crucial for developing new compounds with specific biological activities.
Biological Studies
Research involving this compound focuses on its biological activity. Studies have indicated that it may exhibit:
- Binding Affinity : Interaction with specific receptors, which can be assessed through in vitro assays.
- Pharmacological Profiles : Potential effects on various biological pathways, making it suitable for further pharmacological studies.
Industrial Applications
Beyond medicinal uses, this compound has applications in the production of agrochemicals and other industrial chemicals, leveraging its chemical properties for various formulations.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the 4-chloro-benzyl group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
Substituted Benzyl-Piperidine Derivatives
Structural analogues vary in substituents on the benzyl group, heterocyclic modifications, or additional functional groups. Below is a detailed comparison:
Key Structural and Functional Differences
Substituent Effects: Chlorine vs. Dichlorination: Dichloro derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration.
Heterocyclic Modifications :
- The pyrrolopyrimidine addition in introduces a planar aromatic system, likely targeting ATP-binding pockets in kinases.
Synthetic Utility :
Physicochemical and Analytical Data
Biological Activity
(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the presence of a piperidine ring, which is known for its involvement in numerous biological activities. The structure can be represented as follows:
1. Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives can inhibit AChE with IC50 values in the low micromolar range .
2. Antioxidant Activity
The compound has been associated with antioxidant properties, which are beneficial in combating oxidative stress linked to various diseases, including neurodegenerative disorders. The inhibition of free radical formation and enhancement of antioxidant enzyme activity are mechanisms through which these effects are observed .
3. Anti-inflammatory Effects
Inhibition of the fatty acid amide hydrolase (FAAH) has been noted, suggesting that this compound may modulate the endocannabinoid system, which plays a role in inflammation and pain modulation . This mechanism indicates potential therapeutic implications for inflammatory conditions.
Study on Anticancer Activity
A study evaluated the anticancer potential of similar piperidine derivatives, revealing moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of compounds bearing similar structures. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains. This suggests potential use as an antibacterial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- FAAH Inhibition : Modulating endocannabinoid levels, affecting pain perception and inflammation.
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1 : Alkylation of piperidine derivatives with 4-chlorobenzyl halides under basic conditions (e.g., NaH or K₂CO₃) to form the intermediate amine.
- Step 2 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol or water) to enhance crystallinity and solubility .
- Key Variables : Temperature control (0–25°C), solvent choice (DMF for reactivity vs. DCM for mild conditions), and catalyst selection (e.g., Pd/Cu salts for cross-coupling steps) significantly impact yield (typically 60–85%) and purity (>90%) .
Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?
Methodological Answer: The hydrochloride salt enhances:
- Solubility : Increased water solubility (e.g., >50 mg/mL) compared to the free base, facilitating biological assays .
- Stability : Improved thermal stability (decomposition >200°C) and resistance to oxidation. Stability under varying pH (e.g., 2–10) should be validated via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Crystallinity : Facilitates characterization via X-ray diffraction and ensures batch-to-batch reproducibility .
Q. What analytical techniques are recommended for characterizing this compound and confirming its identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 7.2–7.4 ppm; piperidine methylene groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₁₈Cl₂N₂: 289.08 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Desiccated at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste streams .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher efficiency?
Methodological Answer:
- Retrosynthetic Analysis : Tools like Reaxys or SciFinder identify feasible pathways (e.g., prioritizing Buchwald-Hartwig amination over nucleophilic substitution for reduced byproducts) .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates to refine catalytic conditions (e.g., Pd(OAc)₂ vs. CuI for cross-coupling steps) .
- Machine Learning : Models trained on reaction databases suggest optimal solvent/base combinations (e.g., DMF/K₃PO₄ for 90% yield vs. THF/NaH for 70%) .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies : Perform parallel experiments at pH 2 (simulated gastric fluid), 7.4 (physiological), and 10 (basic), analyzing degradation via HPLC at 24/48/72 hours.
- Mechanistic Insights : LC-MS identifies degradation products (e.g., hydrolysis of the benzyl-piperidine bond at pH <3) .
- Statistical Analysis : Use ANOVA to compare degradation rates across pH levels and determine significance (p <0.05) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Process Intensification : Continuous flow reactors reduce reaction time (e.g., from 12 h to 2 h) and improve mixing efficiency .
- Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., molar ratio, temperature) to maximize yield (85% → 92%) .
- Crystallization Engineering : Use anti-solvent (e.g., diethyl ether) to enhance crystal size distribution and purity (>99%) .
Q. How does structural modification of the piperidine or benzyl group influence biological activity?
Methodological Answer:
- SAR Studies : Replace 4-chlorobenzyl with 4-fluorobenzyl to assess receptor binding affinity (e.g., IC₅₀ values via radioligand assays) .
- Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with targets like serotonin receptors (e.g., 5-HT₃A) .
- In Vitro Testing : Compare cytotoxicity (MTT assay) and metabolic stability (microsomal half-life) of analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
